molecular formula C14H10N2O2 B086578 1,8-Diaminoanthraquinone CAS No. 129-42-0

1,8-Diaminoanthraquinone

Cat. No.: B086578
CAS No.: 129-42-0
M. Wt: 238.24 g/mol
InChI Key: QWXDVWSEUJXVIK-UHFFFAOYSA-N
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Description

1,8-Diaminoanthraquinone is an organic compound with the molecular formula C14H10N2O2. It is a derivative of anthraquinone, characterized by the presence of two amino groups at the 1 and 8 positions on the anthraquinone ring. This compound appears as a red powder and is known for its applications in various fields, including organic electronics, dye synthesis, and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,8-Diaminoanthraquinone can be synthesized through several methods. One common approach involves the reaction of 1,8-dinitroanthraquinone with ammonia in organic solvents. The reaction is typically carried out in ethers, aliphatic or cycloaliphatic hydrocarbons, or optionally alkyl-substituted aromatic hydrocarbons. The reaction conditions often include high pressure and elevated temperatures .

Another method involves the hydrogenation of anthraquinone in the presence of ammonia and an acid catalyst. This process results in the formation of this compound through the reduction of nitro groups to amino groups .

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

1,8-Diaminoanthraquinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,8-Diaminoanthraquinone has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1,8-diaminoanthraquinone involves its interaction with cellular components, leading to cytotoxic effects. The compound can intercalate into DNA, disrupting its function and leading to cell death. It also inhibits topoisomerase enzymes, which are essential for DNA replication and transcription. Additionally, the compound can generate reactive oxygen species, causing oxidative stress and apoptosis in cancer cells .

Comparison with Similar Compounds

1,8-Diaminoanthraquinone can be compared with other aminoanthraquinone derivatives, such as:

    1,5-Diaminoanthraquinone: Similar in structure but with amino groups at the 1 and 5 positions. It has different chemical reactivity and biological activity.

    1,4-Diaminoanthraquinone: Another derivative with amino groups at the 1 and 4 positions. .

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity. Its ability to form stable complexes with metals and its luminescent properties make it valuable in various applications .

Properties

IUPAC Name

1,8-diaminoanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H10N2O2/c15-9-5-1-3-7-11(9)14(18)12-8(13(7)17)4-2-6-10(12)16/h1-6H,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

QWXDVWSEUJXVIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)N)C(=O)C3=C(C2=O)C=CC=C3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10883321
Record name 9,10-Anthracenedione, 1,8-diamino-
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Molecular Weight

238.24 g/mol
Source PubChem
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CAS No.

129-42-0, 58037-70-0
Record name 1,8-Diamino-9,10-anthracenedione
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Synthesis routes and methods I

Procedure details

Add 1,8-dinitroanthraquinone (1.49 g, 5 mmol) into 56 ml ethanol and stir the mixture. Then add a reductive solution containing sodium sulfide nonahydrate (5.4 g, 22.5 mmol), sodium hydroxide (2.14 g, 53.5 mmol) dissolved in 95 ml water. The mixed solution is reflux heated for 6 hours, standing overnight, and filter the precipitate. The precipitate is recrystallized from ethanol to get red compound 2.
Quantity
1.49 g
Type
reactant
Reaction Step One
Quantity
56 mL
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reactant
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Quantity
5.4 g
Type
reactant
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Quantity
2.14 g
Type
reactant
Reaction Step Two
Name
Quantity
95 mL
Type
solvent
Reaction Step Three
Yield
73%

Synthesis routes and methods II

Procedure details

In the step S1, a manufacturing method of 1,8-bis(chloroacetamido)anthraquinone includes the steps of: add 1,8-dinitroanthraquinone with ethanol, and then add sodium sulfide nonahydrate and sodium hydroxide solution into the mixture to be mixed and reflux heated. After standing and filtration, 1,8-diaminoanthraquinone is obtained by recrystallization of the solution. Next the 1,8-diaminoanthraquinone is dissolved in N,N-dimethylform amide, and pyridine is added for catalyzing, and then chloroacetyl chloride is added into and mixed with the mixture to react. Pour the solution into ice water, 1,8-bis(chloroacetamido) anthraquinone is obtained after filtration and recrystallization of the solution. The step of adding pyridine for catalyzing is run under an ice-bath while in the step of adding and mixing chloroacetyl chloride into the mixture, the ice bath is removed, the nitrogen gas is introduce and the step is run under light protection condition. The step of adding and mixing chloroacetyl chloride into the mixture is run at the room temperature for 24 hours.
Name
1,8-bis(chloroacetamido)anthraquinone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
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0 (± 1) mol
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Reaction Step Two
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Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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